
Ethyl 2-(((benzyloxy)carbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(((benzyloxy)carbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Ethyl 2-(((benzyloxy)carbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate is not fully understood. However, it has been suggested that the compound may inhibit the activity of enzymes involved in cancer cell proliferation, such as topoisomerase II and histone deacetylases.
Biochemical and Physiological Effects:
Studies have shown that Ethyl 2-(((benzyloxy)carbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells. Additionally, the compound has been shown to have low toxicity towards normal cells, making it a promising candidate for further development as an anti-cancer drug.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Ethyl 2-(((benzyloxy)carbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate is its potent anti-cancer activity, which makes it a valuable tool for studying cancer biology and developing new anti-cancer drugs. However, the compound has some limitations, including its relatively complex synthesis method and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on Ethyl 2-(((benzyloxy)carbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate. One potential direction is to investigate its potential as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to develop more efficient and cost-effective synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to identify potential drug targets for the development of new anti-cancer drugs.
In conclusion, Ethyl 2-(((benzyloxy)carbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate is a promising compound with potential applications in medicinal chemistry, particularly in the development of new anti-cancer drugs. While further research is needed to fully understand its mechanism of action and to identify potential drug targets, the compound's potent anti-cancer activity and low toxicity towards normal cells make it a valuable tool for studying cancer biology and developing new anti-cancer drugs.
Synthesemethoden
The synthesis of Ethyl 2-(((benzyloxy)carbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate involves the reaction of ethyl chloroacetate with N-Boc-protected amino alcohol, followed by the deprotection of the Boc group with TFA and the coupling reaction with benzyl chloroformate. The final product is obtained by the removal of the protecting groups with TFA.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(((benzyloxy)carbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new anti-cancer drugs. It has been found to exhibit potent anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Eigenschaften
CAS-Nummer |
169453-10-5 |
|---|---|
Molekularformel |
C26H27NO5 |
Molekulargewicht |
433.5 g/mol |
IUPAC-Name |
ethyl 2-[[(1S,2R)-2-hydroxy-1,2-diphenylethyl]-phenylmethoxycarbonylamino]acetate |
InChI |
InChI=1S/C26H27NO5/c1-2-31-23(28)18-27(26(30)32-19-20-12-6-3-7-13-20)24(21-14-8-4-9-15-21)25(29)22-16-10-5-11-17-22/h3-17,24-25,29H,2,18-19H2,1H3/t24-,25+/m0/s1 |
InChI-Schlüssel |
WSLSRJPPWZCWPF-LOSJGSFVSA-N |
Isomerische SMILES |
CCOC(=O)CN([C@@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)O)C(=O)OCC3=CC=CC=C3 |
SMILES |
CCOC(=O)CN(C(C1=CC=CC=C1)C(C2=CC=CC=C2)O)C(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
CCOC(=O)CN(C(C1=CC=CC=C1)C(C2=CC=CC=C2)O)C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3H-Imidazo[4,5-b]pyridin-3-ol](/img/structure/B64574.png)
![4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine](/img/structure/B64575.png)
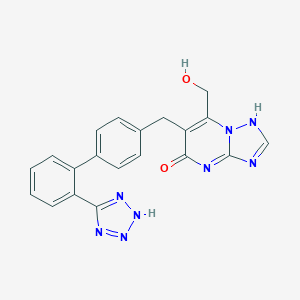
![(E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride](/img/structure/B64583.png)

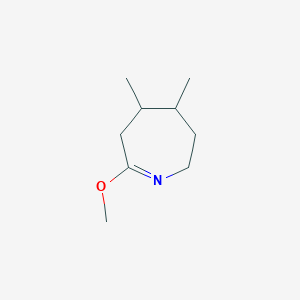

![Decanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B64592.png)
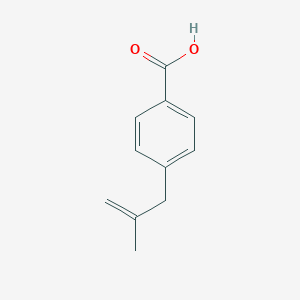

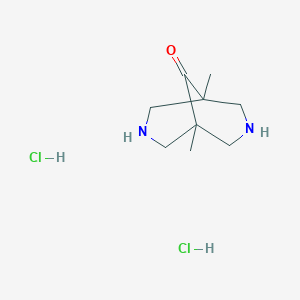
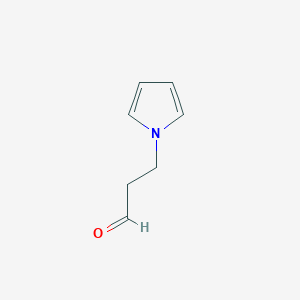

![N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B64601.png)